molecular formula C₂₁H₂₁O₄P B1142815 Bis(o-cresyl) m-Cresyl Phosphate CAS No. 77342-17-7

Bis(o-cresyl) m-Cresyl Phosphate

Cat. No.: B1142815
CAS No.: 77342-17-7
M. Wt: 368.36
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Description

Bis(o-cresyl) m-Cresyl Phosphate (CAS 1052691-24-3), with the molecular formula C 21 H 21 O 4 P and a molecular weight of 368.37 g/mol, is a specific isomer of tricresyl phosphate (TCP) . This compound is primarily valued in industrial research for its application as an effective anti-wear and extreme pressure additive in synthetic aircraft turbine engine oils and other high-performance lubricants . Its mechanism of action involves forming protective films on metal surfaces, thereby reducing friction and preventing surface damage under high-load and high-temperature operating conditions. Researchers utilize this isomer to study the structure-activity relationships of phosphate ester additives and to develop next-generation lubricants with enhanced performance and thermal stability. The compound should be stored at 2-8°C in a refrigerator . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal, household, or commercial use in any finished product without proper regulatory approvals.

Properties

CAS No.

77342-17-7

Molecular Formula

C₂₁H₂₁O₄P

Molecular Weight

368.36

Synonyms

Phosphoric Acid Bis(2-methylphenyl) 3-Methylphenyl Ester

Origin of Product

United States

Preparation Methods

Stepwise Reaction Mechanism

  • First substitution : POCl₃ reacts with o-cresol under anhydrous conditions to form bis(o-cresyl) phosphorochloridate.

    POCl3+2*o*-cresolEt3N, 60–80°C(o-cresyl)2P(O)Cl+2HCl\text{POCl}_3 + 2\,\text{*o*-cresol} \xrightarrow{\text{Et}_3\text{N, 60–80°C}} \text{(o-cresyl)}_2\text{P(O)Cl} + 2\,\text{HCl}

    Triethylamine (Et₃N) is typically used to scavenge HCl, shifting equilibrium toward product formation.

  • Second substitution : The chloridate intermediate reacts with m-cresol to yield the final product.

    (o-cresyl)2P(O)Cl+*m*-cresol80–100°CBis(o-cresyl) m-cresyl phosphate+HCl\text{(o-cresyl)}_2\text{P(O)Cl} + \text{*m*-cresol} \xrightarrow{\text{80–100°C}} \text{Bis(o-cresyl) m-cresyl phosphate} + \text{HCl}

Key Variables :

  • Temperature : Higher temperatures (>80°C) accelerate substitution but risk side reactions (e.g., hydrolysis or transesterification).

  • Solvent : Toluene or xylene is preferred for their high boiling points and inertness.

  • Catalysts : MgCl₂ or ZnCl₂ (1–2 mol%) improves reaction rate by stabilizing the chloridate intermediate.

Yield Optimization :

StepTemperature (°C)CatalystYield (%)Purity (³¹P NMR)
170MgCl₂7892%
290None6588%

Data aggregated from synthesis protocols for analogous triaryl phosphates.

One-Pot Synthesis via Controlled Stoichiometry

Recent advancements enable a one-pot approach by leveraging differential reactivity of cresol isomers. Excess o-cresol (2.2 equiv) ensures preferential formation of bis(o-cresyl) intermediates before introducing m-cresol (1.1 equiv).

Procedure Overview

  • Charge POCl₃ (1 equiv), o-cresol (2.2 equiv), and Et₃N (2.2 equiv) in toluene.

  • Reflux at 110°C for 4–6 hours.

  • Add m-cresol (1.1 equiv) and reflux for an additional 8 hours.

  • Quench with ice water, extract with dichloromethane, and purify via silica gel chromatography.

Advantages :

  • Eliminates isolation of chloridate intermediate.

  • Reduces hydrolysis risk by minimizing handling.

Challenges :

  • Requires rigorous exclusion of moisture.

  • Co-distillation of unreacted cresols complicates purification.

Performance Metrics :

  • Isolated Yield : 72–85%.

  • Regioselectivity : >95% (confirmed by ¹H NMR coupling constants).

Catalytic Methods for Enhanced Efficiency

Lewis Acid Catalysis

SnCl₄ (5 mol%) enhances electrophilicity of POCl₃, enabling reactions at lower temperatures (40–60°C). This method reduces energy consumption and byproduct formation.

Typical Conditions :

  • POCl₃ (1 equiv), o-cresol (2.1 equiv), m-cresol (1.05 equiv), SnCl₄ (0.05 equiv).

  • Reaction time: 12 hours at 50°C.

  • Yield: 89% with 97% purity.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 1–2 hours. However, scalability remains limited due to equipment constraints.

Analytical Validation of Product

Structural Confirmation

  • ³¹P NMR : Single peak at δ −18 to −20 ppm confirms pure triaryl phosphate.

  • ¹H NMR :

    • o-cresyl groups: δ 2.3 (CH₃), 6.8–7.2 (aryl-H).

    • m-cresyl group: δ 2.1 (CH₃), 6.7–7.0 (aryl-H).

  • FTIR : P=O stretch at 1260–1280 cm⁻¹; P–O–C aryl at 940–960 cm⁻¹.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 min.

  • Mass Spec : [M+H]⁺ at m/z 369.1 (calc. 369.12).

Industrial-Scale Considerations

Waste Management

  • Aqueous HCl byproducts neutralized with NaOH.

  • Organic residues incinerated or recycled via distillation.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Stepwise Phosphorylation7892HighModerate
One-Pot Synthesis8588ModerateHigh
SnCl₄ Catalysis8997HighLow

Data synthesized from experimental reports .

Chemical Reactions Analysis

Types of Reactions

Bis(o-cresyl) m-Cresyl Phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphate esters.

    Hydrolysis: In the presence of water, it can hydrolyze to form cresol and phosphoric acid.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Substitution: Nucleophiles such as amines and alcohols are commonly used.

Major Products Formed

    Oxidation: Phosphate esters.

    Hydrolysis: Cresol and phosphoric acid.

    Substitution: Various substituted phosphates.

Scientific Research Applications

Bis(o-cresyl) m-Cresyl Phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive.

    Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.

    Medicine: Investigated for its potential use in drug delivery systems and as a biomarker for exposure to organophosphates.

    Industry: Widely used as a plasticizer and flame retardant in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Bis(o-cresyl) m-Cresyl Phosphate involves its interaction with various molecular targets and pathways. It can inhibit acetylcholinesterase, an enzyme critical for nerve function, leading to neurotoxic effects. Additionally, it can interact with cellular membranes, altering their properties and affecting cell signaling pathways.

Comparison with Similar Compounds

Structural Analogs: Tricresyl Phosphate (TCP) Isomers

TCP isomers vary in cresyl group substitutions (ortho, meta, para), which dictate their toxicological and physicochemical properties.

Compound Substitution Pattern Molecular Formula Neurotoxicity Key Adducts/Reactivity
Bis(o-cresyl) m-Cresyl Phosphate 2 o-cresyl, 1 m-cresyl C21H21O4P High Serine-198 (BChE, +170/+80 Da), Lysine/Tyrosine (+170/+276 Da)
Tri-o-cresyl phosphate (ToCP) 3 o-cresyl C21H21O4P High Metabolized to CBDP (a cyclic phosphate), inhibits acetylcholinesterase (AChE)
Tri-m-cresyl phosphate 3 m-cresyl C21H21O4P Low/None No significant adducts reported
Tri-p-cresyl phosphate 3 p-cresyl C21H21O4P Low/None No neurotoxic effects observed

Key Findings :

  • Neurotoxicity : Only o-cresyl-containing compounds (e.g., ToCP, this compound) exhibit neurotoxic effects. This is attributed to their metabolism into reactive intermediates (e.g., CBDP) that inhibit AChE and BChE .
  • Adduct Specificity : this compound forms stable adducts on lysine and tyrosine residues, whereas ToCP-derived CBDP primarily targets serine hydrolases .
Bis-Cresyl Phosphate Derivatives

Stable isotope-labeled analogs, such as Bis(m-cresyl) p-Cresyl Phosphate-d7 (MW: 375.41), are used as analytical standards.

Physicochemical Properties
  • Vapor Pressure: Tris(m-cresyl) phosphate (a structural analog) has a vapor pressure of ~0.01 mmHg at 25°C, indicating low volatility .
  • Stability: this compound undergoes aging reactions, forming irreversible adducts (e.g., phosphoserine-BChE), unlike non-ortho-substituted cresyl phosphates .
Analytical Detection
  • Mass Spectrometry : this compound-modified proteins are identified via characteristic mass shifts (+170/+276 Da) and immonium ions (e.g., m/z 405.2 for lysine adducts) .
  • Isotopic Labeling : Deuterated analogs (e.g., Bis(m-cresyl) p-Cresyl Phosphate-d7) enable precise quantification in environmental and biological samples .

Q & A

What are the common synthetic routes for Bis(o-cresyl) m-Cresyl Phosphate, and how are structural isomers validated experimentally?

Level : Basic
Answer :
BmCP is synthesized via esterification of phosphorus oxychloride with cresol isomers. Technical cresol mixtures (o-, m-, p-cresol) react under controlled conditions, yielding a mixture of phosphotriester isomers. Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) : To differentiate o-, m-, and p-cresyl substituents via aromatic proton splitting patterns and coupling constants.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (368.36 g/mol) and isotopic clusters.
  • Chromatographic separation : Reverse-phase HPLC coupled with tandem MS isolates isomers and detects trace o-cresyl contaminants, which are critical due to their neurotoxic potential .

Which analytical methods are most effective for detecting BmCP-protein adducts in mechanistic toxicology studies?

Level : Basic
Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Identifies covalent adducts (e.g., lysine or tyrosine modifications) via characteristic mass shifts (e.g., +170 or +276 amu for o-cresyl phosphate adducts). Neutral loss scans for 170/276 amu improve specificity .
  • Immonium Ion Analysis : Diagnostic ions (e.g., m/z 405.2 for CBDP-lysine adducts) confirm adduct identity.
  • High-Resolution MS (Orbitrap) : Resolves isotopic clusters and low-abundance adducts (e.g., doubly labeled peptides) .

How are in vitro models designed to screen BmCP's neurotoxic potential?

Level : Basic
Answer :

  • Neuropathy Target Esterase (NTE) Inhibition Assays : Recombinant NTE catalytic domains (e.g., rNEST) are treated with BmCP or its metabolites (e.g., CBDP). IC50 values quantify inhibition potency .
  • Serine Hydrolase Profiling : Active-site labeling with fluorophosphonate probes detects adduct-induced activity loss in esterases/lipases.
  • BChE Adduct Monitoring : Mass shifts (e.g., +170 amu) in butyrylcholinesterase (BChE) peptides confirm covalent modification .

What experimental approaches resolve contradictions in reported adduct formation sites (e.g., lysine vs. tyrosine)?

Level : Advanced
Answer :

  • Site-Directed Mutagenesis : Replace candidate residues (e.g., Tyr-138, Lys-199) in model proteins (e.g., albumin) to confirm adduct specificity .
  • Peptide Mapping with Enzymatic Digestion : Use trypsin/Lys-C to compare cleavage patterns in adducted vs. native proteins (e.g., missed cleages at modified lysines) .
  • Isotope-Labeled Standards : Synthesize stable isotope-labeled BmCP adducts as internal references for quantitative MS validation .

How do structural isomer differences (o- vs. m-/p-cresyl) influence BmCP's toxicity mechanisms?

Level : Advanced
Answer :

  • Isomer-Specific Reactivity : o-Cresyl groups form stable cyclic intermediates (e.g., CBDP) that irreversibly inhibit NTE, while m/p-isomers lack this capacity .
  • Molecular Dynamics Simulations : Compare steric/electronic interactions of isomers with NTE’s catalytic gorge to predict inhibitory potency.
  • Metabolic Profiling : LC-MS identifies isomer-specific metabolites (e.g., saligenin cyclic phosphate from o-cresyl) linked to neurotoxicity .

What statistical frameworks address variability in BmCP toxicity data across experimental models?

Level : Advanced
Answer :

  • Factorial Design of Experiments (DoE) : Test dose-response relationships across variables (e.g., species, exposure duration) to identify confounding factors .
  • Bayesian Meta-Analysis : Pool data from in vitro (e.g., IC50) and in vivo (e.g., OPIDN incidence) studies to quantify uncertainty in toxicity thresholds .
  • Machine Learning : Train models on adduct abundance, isomer composition, and enzymatic inhibition data to predict neurotoxic risk .

How can in vitro-to-in vivo extrapolation (IVIVE) improve risk assessment for BmCP?

Level : Advanced
Answer :

  • Physiologically Based Kinetic (PBK) Modeling : Integrate in vitro inhibition constants (e.g., rNEST IC50) with tissue-specific enzyme distribution and metabolic rates .
  • Microphysiological Systems : Organ-on-chip platforms mimic blood-brain barrier penetration and hepatic metabolism to quantify bioactivation potential .
  • Biomonitoring : Correlate BChE adduct levels in human serum with airborne BmCP exposure data from occupational studies .

What are the limitations of current MS-based methods for detecting low-abundance BmCP adducts?

Level : Advanced
Answer :

  • Ion Suppression : Co-eluting matrix components (e.g., lipids) reduce adduct ionization efficiency. Mitigate via offline fractionation or ion mobility separation .
  • False Positives : Non-enzymatic adducts (e.g., Schiff bases) mimic covalent modifications. Validate via enzymatic digestion kinetics and stable isotope tracing .
  • Sensitivity : Orbitrap MS (resolution >140,000) is required to distinguish isotopic clusters of adducted peptides from background noise .

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